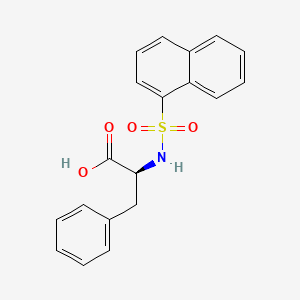

N-(1-Naphthalenesulfonyl)-L-phenylalanine

Description

BenchChem offers high-quality N-(1-Naphthalenesulfonyl)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Naphthalenesulfonyl)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(naphthalen-1-ylsulfonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c21-19(22)17(13-14-7-2-1-3-8-14)20-25(23,24)18-12-6-10-15-9-4-5-11-16(15)18/h1-12,17,20H,13H2,(H,21,22)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHURKYFYGKGRT-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623462 |

Source

|

| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90291-46-6 |

Source

|

| Record name | N-(Naphthalene-1-sulfonyl)-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(1-Naphthalenesulfonyl)-L-phenylalanine synthesis protocol

An In-Depth Technical Guide to the Synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded protocol for the synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide a framework for successful, reproducible synthesis.

Foundational Principles: The Schotten-Baumann Reaction

The synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine is a classic application of the Schotten-Baumann reaction . This method is widely employed in organic chemistry for the synthesis of amides and, as in this case, sulfonamides from amines and acyl or sulfonyl chlorides.[1][2] The reaction is typically performed under biphasic, aqueous basic conditions.[1][2]

The core principle involves the nucleophilic attack of the deprotonated amino group of L-phenylalanine on the electrophilic sulfur atom of 1-naphthalenesulfonyl chloride. The presence of a base is critical for two primary reasons:

-

Nucleophile Activation : The base deprotonates the amino group of L-phenylalanine, increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride.

-

Byproduct Neutralization : The reaction generates one equivalent of hydrochloric acid (HCl).[3] The base neutralizes this acidic byproduct, preventing it from protonating the unreacted L-phenylalanine, which would render it non-nucleophilic and halt the reaction.[4] This neutralization effectively drives the reaction equilibrium towards product formation.[4]

This robust methodology allows for the efficient sulfonylation of amino acids in an aqueous environment without the need for protecting the carboxylic acid functionality.

Reaction Scheme and Mechanism

The overall transformation is the formation of a sulfonamide bond between the L-phenylalanine nitrogen and the 1-naphthalenesulfonyl group.

Caption: Overall reaction for the synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with an understanding of the underlying principles, ensures a high probability of success.

Materials and Reagents

Proper preparation and handling of reagents are paramount for a clean and efficient reaction.

| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Key Properties |

| L-Phenylalanine | 63-91-2 | C₉H₁₁NO₂ | 165.19 g/mol | White crystalline solid. |

| 1-Naphthalenesulfonyl Chloride | 85-46-1 | C₁₀H₇ClO₂S | 226.68 g/mol | Yellow solid, moisture-sensitive.[5] |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 g/mol | Corrosive solid, hygroscopic. |

| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 g/mol | Volatile, flammable organic solvent. |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 g/mol | Corrosive acid (used as a concentrated solution). |

| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 g/mol | High purity solvent. |

Step-by-Step Synthesis Workflow

1. Preparation of L-Phenylalanine Solution (Activation):

-

In a 250 mL Erlenmeyer flask, dissolve L-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Use a magnetic stirrer to ensure complete dissolution.

-

Cool the resulting clear, basic solution to 0-5 °C in an ice-water bath.

-

Expert Insight: Using a slight excess of base ensures that the amino acid is fully deprotonated to its more reactive anionic form. Cooling is critical to manage the exothermic nature of the subsequent sulfonylation and to minimize the competing hydrolysis of the sulfonyl chloride.

-

2. Addition of Sulfonylating Agent:

-

To the chilled, stirring L-phenylalanine solution, add 1-naphthalenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes.

-

Alternatively, the sulfonyl chloride can be dissolved in a minimal amount of a water-immiscible organic solvent like diethyl ether or dichloromethane and added dropwise.

-

Expert Insight: A small excess of the sulfonyl chloride ensures the complete consumption of the more valuable L-phenylalanine. Portion-wise or dropwise addition prevents localized overheating and reduces side reactions.

-

3. Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring vigorously for 2-4 hours. The progress can be monitored using Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials.

4. Work-up and Product Isolation:

-

Transfer the reaction mixture to a separatory funnel. If an organic solvent was used, separate the layers. If not, perform an extraction with diethyl ether (2 x 50 mL) to remove any unreacted sulfonyl chloride and naphthalene sulfonic acid (from hydrolysis). Discard the organic layers.

-

Cool the remaining aqueous layer in an ice bath.

-

Slowly acidify the aqueous solution to approximately pH 2 by adding concentrated hydrochloric acid dropwise while stirring. A white precipitate of the product will form.

-

Trustworthiness Check: The product is soluble in its carboxylate salt form at high pH and precipitates in its neutral carboxylic acid form at low pH. This pH-dependent solubility is a key purification principle.

-

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of cold deionized water to remove inorganic salts (e.g., NaCl).

-

Dry the purified product under vacuum at 40-50 °C to a constant weight.

Purification

For most applications, the product isolated from the acidic precipitation is of sufficient purity (>95%). For applications requiring higher purity, recrystallization can be performed from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

Visualization of the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and isolation.

Expected Results and Characterization

| Parameter | Expected Value/Result |

| Appearance | White to light yellow crystalline powder |

| Yield | Typically > 80% |

| Purity (HPLC) | >98.0% |

| Melting Point | 139.0 to 143.0 °C |

| Molecular Formula | C₁₉H₁₇NO₄S |

| Molecular Weight | 355.41 g/mol |

Troubleshooting and Field-Proven Insights

-

Problem: Low Yield.

-

Probable Cause: Excessive hydrolysis of 1-naphthalenesulfonyl chloride. This occurs if the reaction temperature is not adequately controlled or if the addition of the sulfonyl chloride is too rapid.

-

Solution: Ensure the L-phenylalanine solution is thoroughly chilled before and during the addition. Add the sulfonyl chloride slowly to maintain a low reaction temperature.

-

-

Problem: Oily or Gummy Precipitate.

-

Probable Cause: Incomplete removal of unreacted starting material or byproducts before acidification.

-

Solution: Perform a thorough extraction with an organic solvent like diethyl ether after the reaction is complete but before acidification. This step is crucial for removing non-polar impurities.

-

-

Problem: Product fails to precipitate upon acidification.

-

Probable Cause: Insufficient acidification (pH is not low enough) or the product concentration is too low.

-

Solution: Check the pH of the solution with pH paper or a calibrated meter and add more acid if necessary to reach pH 2. If the concentration is low, the solution can be partially concentrated under reduced pressure before acidification.

-

References

- EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google P

-

Schotten-Baumann Reaction - Organic Chemistry Portal. [Link]

-

Schotten–Baumann reaction - Wikipedia. [Link]

-

Schotten–Baumann reaction - L.S.College, Muzaffarpur. [Link]

-

Schotten Baumann Reaction - BYJU'S. [Link]

-

90291-46-6 N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE. [Link]

-

N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE [90291-46-6] | Chemsigma. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(1-Naphthalenesulfonyl)-L-phenylalanine

This guide provides a comprehensive technical overview of the physicochemical properties of N-(1-Naphthalenesulfonyl)-L-phenylalanine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical experimental methodologies and contextual applications.

Introduction: Unveiling a Versatile Molecular Scaffold

N-(1-Naphthalenesulfonyl)-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a bulky, hydrophobic naphthalenesulfonyl group attached to the amino group. This structural modification dramatically alters the molecule's properties, transforming it from a simple building block of proteins into a compound of significant interest in biochemical and pharmaceutical research. The naphthalene moiety introduces unique fluorescent characteristics, making it a valuable tool for investigating molecular interactions. Understanding its core physicochemical properties is paramount for its effective application, particularly in the design of probes for biomolecular recognition and as a scaffold in medicinal chemistry. This guide delves into these properties, offering both established data and the experimental frameworks required for their determination.

Chemical Identity and Core Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of all subsequent research.

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes N [label="N", pos="0,0!", fontcolor="#202124"]; H [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; S [label="S", pos="1.5,0.5!", fontcolor="#202124"]; O1 [label="O", pos="1.5,1.5!", fontcolor="#EA4335"]; O2 [label="O", pos="2.5,0!", fontcolor="#EA4335"]; C_alpha [label="Cα", pos="-1.5,0.5!", fontcolor="#202124"]; H_alpha [label="H", pos="-1.5,1.2!", fontcolor="#202124"]; C_beta [label="Cβ", pos="-2.5,-0.5!", fontcolor="#202124"]; COOH [label="COOH", pos="-1.0, -1.0!", fontcolor="#202124"]; Phenyl [label="Phenyl\nRing", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="-4,-0.5!"]; Naphthyl [label="Naphthyl\nRing", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", pos="3.5,1.5!"];

// Edges N -- H [color="#5F6368"]; N -- S [color="#5F6368"]; N -- C_alpha [color="#5F6368"]; S -- O1 [label="=O", fontcolor="#202124", color="#5F6368"]; S -- O2 [label="=O", fontcolor="#202124", color="#5F6368"]; S -- Naphthyl [color="#5F6368"]; C_alpha -- H_alpha [color="#5F6368"]; C_alpha -- C_beta [color="#5F6368"]; C_alpha -- COOH [color="#5F6368"]; C_beta -- Phenyl [color="#5F6368"]; } Caption: 2D representation of N-(1-Naphthalenesulfonyl)-L-phenylalanine.

Table 1: Chemical Identifiers and Known Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 90291-46-6 | [1][2][3][4] |

| Molecular Formula | C₁₉H₁₇NO₄S | [1][3][4] |

| Molecular Weight | 355.41 g/mol | [1][3][4] |

| Appearance | White to light yellow powder or crystal | [1][4] |

| Melting Point | 139.0 to 143.0 °C | [1] |

| Purity (HPLC) | >98.0% | [1][4] |

| Specific Rotation [α]²⁰/D | -32.0° to -34.0° (c=3, Acetone) | [1] |

Key Physicochemical Parameters: A Deeper Dive

While core data is available, critical parameters like solubility, pKa, and lipophilicity (LogP) are not readily found in public literature for this specific compound. Their determination is essential for applications in drug development and biochemical assays, as they govern absorption, distribution, metabolism, and excretion (ADME) properties, as well as binding characteristics.

Aqueous Solubility

Solubility is a critical factor influencing bioavailability and formulation. For an acidic compound like N-(1-Naphthalenesulfonyl)-L-phenylalanine, solubility is expected to be pH-dependent.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility (OECD 105)

The shake-flask method is the gold standard for determining the solubility of a compound.[5] It is a direct and reliable measurement based on achieving equilibrium between the solid compound and the solvent.

-

Preparation: Add an excess amount of N-(1-Naphthalenesulfonyl)-L-phenylalanine to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass flask. Rationale: Using an excess of the solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours). A preliminary study can determine the time required to reach equilibrium.[6] Rationale: Constant temperature and sufficient agitation time are crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant should be centrifuged or filtered (using a filter material that does not bind the analyte). Rationale: Incomplete phase separation is a major source of error, leading to artificially high solubility values.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Rationale: HPLC provides the necessary sensitivity and specificity to accurately quantify the analyte in the saturated solution.

-

Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

dot graph "solubility_workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Add excess solid\nto buffer"]; }

subgraph "cluster_equil" { label = "Equilibration"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; B [label="Agitate at constant\ntemperature (24-48h)"]; }

subgraph "cluster_sep" { label = "Phase Separation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; C [label="Centrifuge/Filter\nto get clear supernatant"]; }

subgraph "cluster_quant" { label = "Quantification"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; D [label="Dilute supernatant"]; E [label="Analyze via HPLC"]; }

A -> B -> C -> D -> E; } Caption: Workflow for solubility determination via the shake-flask method.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH. The molecule possesses a carboxylic acid group from the phenylalanine backbone and a strongly acidic sulfonic acid group. The carboxylic acid pKa will be crucial for understanding its charge state under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[7] It involves monitoring pH changes as a titrant is added to a solution of the analyte.[3][8]

-

System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

-

Sample Preparation: Dissolve a precisely weighed amount of N-(1-Naphthalenesulfonyl)-L-phenylalanine in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[3] Maintain a constant ionic strength using an inert salt like KCl.[9]

-

Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂.[9] Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve. It corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the curve.[9]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes.

Experimental Protocol: LogP Determination by Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the analyte between n-octanol and water.[10][11]

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water (or buffer, pH 7.4) with n-octanol by shaking them together for 24 hours, followed by separation. Rationale: Using pre-saturated solvents is critical to prevent volume changes during the partitioning experiment, which would affect concentration measurements.

-

Partitioning: Dissolve a known amount of N-(1-Naphthalenesulfonyl)-L-phenylalanine in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition and reach equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Application as a Fluorescent Probe for Protein Binding

A significant application of naphthalene sulfonate derivatives is their use as fluorescent probes to study protein conformation and binding.[12] Compounds like 8-anilino-1-naphthalenesulfonic acid (ANS) are classic examples.[9][11] In polar aqueous environments, these molecules exhibit weak fluorescence. However, upon binding to hydrophobic pockets on the surface of proteins, such as those found in serum albumin, they experience a significant increase in fluorescence quantum yield and a "blue shift" (a shift of the emission maximum to a shorter wavelength).[11][12]

This phenomenon occurs because the nonpolar environment of the binding pocket shields the probe from water molecules, reducing non-radiative decay pathways and restricting the probe's mobility.[12] The sulfonate group often facilitates binding through electrostatic interactions with cationic residues (e.g., lysine, arginine) on the protein surface.[9][11]

Given its structure, N-(1-Naphthalenesulfonyl)-L-phenylalanine is an excellent candidate for such applications. The naphthalene sulfonate moiety provides the environmentally sensitive fluorophore, while the phenylalanine portion can contribute to specific binding interactions. It can be used to:

-

Characterize ligand binding sites on proteins like human serum albumin (HSA).[13][14][15]

-

Monitor protein folding and unfolding processes that expose or conceal hydrophobic regions.[12]

-

Detect the formation of protein aggregates.[12]

dot graph "binding_mechanism" { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Probe in Aqueous Solution", fillcolor="#FFFFFF"]; B [label="Weak Fluorescence\n(High non-radiative decay)", fillcolor="#F1F3F4", shape=ellipse];

C [label="Protein with Hydrophobic Pocket", fillcolor="#FFFFFF"]; D [label="Probe Binds to Pocket", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Strong Fluorescence (Blue Shift)\n(Shielded from water)", fillcolor="#FBBC05", shape=ellipse];

A -> B; {A, C} -> D [style=dashed]; D -> E; } Caption: Mechanism of fluorescence enhancement upon probe binding.

Safety and Handling

Specific safety data for N-(1-Naphthalenesulfonyl)-L-phenylalanine is not extensively documented. However, based on the constituent parts (naphthalenesulfonic acid and phenylalanine), standard laboratory precautions should be observed.

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion

References

- N-(1-Naphthalenesulfonyl)-L-phenylalanine 90291-46-6. TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/p/N0579]

- Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.

- Application of Naphthalene Derivatives as Fluorescent Probes. Benchchem. [URL: https://www.benchchem.

- LogP/D - Cambridge MedChem Consulting. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/logp.html]

- Measuring the Melting Point. Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- Methods for Determination of Lipophilicity. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31590]

- Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation. Nature. [URL: https://www.

- Cooperativity of binding of anilinonaphthalenesulfonate to serum albumin induced by a second ligand. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1175402/]

- Heat denaturation of serum albumin monitored by 1-anilino-naphthalene-8-sulfonate. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1105992/]

- Development of Methods for the Determination of pKa Values. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7828020/]

- N-(1-Naphthalenesulfonyl)-L-phenylalanine | 90291-46-6. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/N0579]

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [URL: https://dergipark.org.tr/en/pub/jps/issue/85689/1435213]

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-120.pdf]

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [URL: https://www.oecd-ilibrary.org/environment/test-no-123-partition-coefficient-1-octanol-water-slow-stirring-method_9789264018398-en]

- N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE CAS#: 90291-46-6. ChemWhat. [URL: https://www.

- N-(1-Naphthalenesulfonyl)-L-phenylalanine. CymitQuimica. [URL: https://www.cymitquimica.com/en/n-1-naphthalenesulfonyl-l-phenylalanine-3B-N0579]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/assets/msdsproxy?productName=AC389020050&productDescription=8-ANILINO-1-NAPHTHALENESULFONIC+ACID+MAGNESIUM+SALT+5GR&vendorId=VN00032119&countryCode=US&language=en]

- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p17008]

- How Does DSC Measure The Melting Point (Tm) Of Polymers?. Chemistry For Everyone. [URL: https://www.youtube.

- N-(1-naphthalenesulfonyl)-l-phenylalanin N-(1-naphthalenesulfon product offer. Clonagen. [URL: https://www.gentaur.com/90291-46-6.html]

- How Does DSC Measure Melting Point (Tm)?. Chemistry For Everyone - YouTube. [URL: https://www.youtube.

- experiment (1) determination of melting points. SlideShare. [URL: https://www.slideshare.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201211/DT201211_A02.pdf]

- Determination of aqueous solubility by heating and equilibration: A technical note. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2751372/]

- Melting Point Determination. ResolveMass Laboratories Inc.. [URL: https://resolvemass.

- 304 Subpart E—Product Properties Test Guidelines P C C = / -. GovInfo. [URL: https://www.govinfo.gov/content/pkg/CFR-2000-title40-vol21/pdf/CFR-2000-title40-vol21-sec799-6755.pdf]

- Safety Data Sheet: 1-Naphthalenesulfonic acid. Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/msds_pdf/sdb_85-47-2_en.pdf]

- Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/ACR_27564_1-20-2015.pdf]

- L-Phenylalanine | C9H11NO2 | CID 6140. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-Phenylalanine]

- Safety Data Sheet - Naphthalene. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/84679]

- N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE [90291-46-6]. Chemsigma. [URL: https://www.chemsigma.com/cas-90291-46-6.html]

Sources

- 1. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(1-Naphthalenesulfonyl)-L-phenylalanine | 90291-46-6 | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemwhat.com [chemwhat.com]

- 4. N-(1-Naphthalenesulfonyl)-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 5. Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(dimethylamino)naphthalene-1-sulfonic acid, a fluorescent probe of the medium chain fatty acid binding site of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the fluorescence probe 1-anilino-8-naphthalenesulfonate in predicting interindividual differences in the plasma protein binding of acidic drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperativity of binding of anilinonaphthalenesulfonate to serum albumin induced by a second ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heat denaturation of serum albumin monitored by 1-anilino-naphthalene-8-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

solubility of N-(1-Naphthalenesulfonyl)-L-phenylalanine in organic solvents

An In-depth Technical Guide to the Solubility of N-(1-Naphthalenesulfonyl)-L-phenylalanine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the solubility of N-(1-Naphthalenesulfonyl)-L-phenylalanine, a complex derivative of the essential amino acid L-phenylalanine.[3] While specific experimental solubility data for this compound is not extensively published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to solubility determination, from solvent selection to a detailed experimental protocol, and discusses the underlying physicochemical drivers of its solubility behavior.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a cornerstone physicochemical property.[4] It dictates the feasibility of crystallization for purification, the choice of solvents for chemical reactions, and the design of formulations for effective drug delivery.[2][5] Poor solubility can lead to significant challenges in achieving desired therapeutic concentrations and bioavailability.[1]

N-(1-Naphthalenesulfonyl)-L-phenylalanine (C₁₉H₁₇NO₄S, MW: 355.41 g/mol ) is a molecule that combines the hydrophobicity of a naphthalene ring with the chirality and functionality of the amino acid L-phenylalanine.[6][7][8] Its structure suggests a complex solubility profile, likely favoring organic solvents over aqueous media. Understanding its behavior in a range of organic solvents is paramount for any development pathway.

Physicochemical Properties of N-(1-Naphthalenesulfonyl)-L-phenylalanine:

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₇NO₄S | [6][9] |

| Molecular Weight | 355.41 g/mol | [6][9] |

| Appearance | White to light yellow crystalline powder | [9][10] |

| Melting Point | 141-143 °C | [6][10] |

| Purity (typical) | >98.0% (HPLC) | [9][10] |

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces. The overall free energy change of dissolution must be favorable. For N-(1-Naphthalenesulfonyl)-L-phenylalanine, several structural features will dictate its interaction with organic solvents:

-

Naphthalenesulfonyl Group: This large, aromatic moiety is predominantly nonpolar and hydrophobic. It will favor interactions with solvents that can accommodate its size and engage in van der Waals forces and π-π stacking.

-

Phenylalanine Moiety: The benzyl group of phenylalanine further contributes to the molecule's nonpolar character.[3] The core amino acid structure, however, contains a carboxylic acid and an N-sulfonyl group, which are capable of hydrogen bonding.

-

Hydrogen Bonding: The carboxylic acid proton and the oxygen atoms of the sulfonyl and carboxyl groups can act as hydrogen bond donors and acceptors, respectively. This suggests that polar protic and polar aprotic solvents may effectively solvate the molecule.

Based on these features, we can hypothesize a general solubility trend:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functionalities without competing for hydrogen bond donation to the same degree as protic solvents.

-

Moderate to High Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding but their smaller nonpolar regions may offer less favorable interactions with the large aromatic systems compared to larger aprotic solvents.

-

Low Solubility: Expected in nonpolar solvents such as hexane and toluene. While these solvents can interact with the naphthalene and phenyl rings, they are incapable of solvating the polar carboxylic acid and sulfonyl groups, leading to poor overall solubility.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the intrinsic solubility of a compound is the shake-flask method , which measures the equilibrium concentration of the solute in a solvent at a controlled temperature.[5] This method establishes the thermodynamic solubility, a crucial parameter for process development.[4]

General Experimental Workflow

The process involves equilibrating an excess of the solid compound with the solvent of choice, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.

Caption: Key intermolecular interactions governing solubility.

Conclusion and Outlook

This guide provides a foundational framework for approaching the solubility characterization of N-(1-Naphthalenesulfonyl)-L-phenylalanine. By combining a theoretical understanding of its molecular structure with a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed for informed decision-making in drug development. [11][12][13]The principles and protocols outlined herein are broadly applicable to other complex organic molecules, serving as a valuable resource for process chemists, formulation scientists, and pharmaceutical researchers. Future work should focus on the experimental execution of these protocols to build a quantitative database of solubility for this compound across a wider range of solvents and temperatures.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of pharmaceutical substance solubility: A review of various models.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE CAS#: 90291-46-6.

- Product Inform

- SOLUBILITY DETERMIN

- Predicting drug solubility in organic solvents mixtures. Unipd.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE (CAS 90291-46-6). ChemicalBook.

- N-(1-Naphthalenesulfonyl)-L-phenylalanine. CymitQuimica.

- phenylalaninol, (S)-. PubChem.

- N-(1-Naphthalenesulfonyl)-L-phenylalanine. TCI Chemicals.

- N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE [90291-46-6]. Chemsigma.

- 90291-46-6 N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE.

- Solubilities of Amino Acids in Different Mixed Solvents.

- Solubility of l-phenylalanine in water and different binary mixtures

- N-(1-Naphthalenesulfonyl)-L-phenylalanine 90291-46-6. TCI Deutschland GmbH.

- Phenylalanine. Wikipedia.

Sources

- 1. rheolution.com [rheolution.com]

- 2. research.unipd.it [research.unipd.it]

- 3. Phenylalanine - Wikipedia [en.wikipedia.org]

- 4. pharmatutor.org [pharmatutor.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. chemwhat.com [chemwhat.com]

- 7. N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE | 90291-46-6 [chemicalbook.com]

- 8. 90291-46-6 N-(1-NAPHTHALENESULFONYL)-L-PHENYLALANINE [chemsigma.com]

- 9. N-(1-Naphthalenesulfonyl)-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 10. N-(1-Naphthalenesulfonyl)-L-phenylalanine | 90291-46-6 | TCI Deutschland GmbH [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(1-Naphthalenesulfonyl)-L-phenylalanine as a Chiral Resolving Agent

Abstract

Chirality is a fundamental property in pharmaceutical sciences, with the enantiomeric composition of a drug substance having profound implications for its pharmacological and toxicological profile. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a critical step in drug development and manufacturing.[1][2] Among the various techniques available, diastereomeric salt formation stands out as a robust and scalable method.[2][3] This technical guide provides a comprehensive overview of N-(1-Naphthalenesulfonyl)-L-phenylalanine, a highly effective chiral resolving agent. We will delve into its underlying mechanism of action, provide detailed experimental protocols, and discuss the critical parameters that govern the success of the resolution process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the efficient isolation of pure enantiomers.

Introduction: The Imperative of Chirality in Drug Development

Many therapeutic molecules are chiral, existing as a pair of non-superimposable mirror images called enantiomers. While enantiomers share identical physical and chemical properties in an achiral environment, they often exhibit distinct biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects. Regulatory bodies worldwide now often require the characterization and justification for the use of a specific enantiomer or a racemic mixture.[4] Consequently, the ability to efficiently separate enantiomers is a cornerstone of modern pharmaceutical development.

Classical chemical resolution via the formation of diastereomeric salts is a time-tested and widely implemented strategy for large-scale enantiomeric separation.[2][4][5] This method involves reacting a racemic mixture with a single, pure enantiomer of a second chiral compound, known as the resolving agent.[3][6] This reaction generates a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by techniques like fractional crystallization.[3][5][7]

N-(1-Naphthalenesulfonyl)-L-phenylalanine: A Profile

N-(1-Naphthalenesulfonyl)-L-phenylalanine is a chiral resolving agent belonging to the class of N-sulfonylated amino acids. Its efficacy stems from the unique combination of a bulky, rigid naphthalenesulfonyl group and the inherent chirality of the L-phenylalanine backbone.

Chemical Structure:

Caption: Chemical structure of N-(1-Naphthalenesulfonyl)-L-phenylalanine.

Key Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇NO₄S | [8] |

| Molecular Weight | 367.41 g/mol | [8] |

| Appearance | White to off-white powder | [9][10] |

| Melting Point | ~270-275 °C | [9] |

| Purity | >98.0% (HPLC) | [8] |

Mechanism of Chiral Resolution: The Science of Separation

The fundamental principle behind the resolving power of N-(1-Naphthalenesulfonyl)-L-phenylalanine lies in its ability to form diastereomeric salts with racemic compounds, particularly amines. The acidic nature of the carboxylic acid group on the phenylalanine moiety allows it to react with a basic racemic analyte.

The process unfolds in three key stages:

-

Diastereomeric Salt Formation: The chiral resolving agent reacts with the racemic mixture to form two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one diastereomer will be less soluble in a given solvent system and will preferentially crystallize.[5]

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid or base to break the salt and liberate the desired pure enantiomer.[3][6]

Caption: Generalized workflow for chiral resolution via diastereomeric salt crystallization.

The success of this process hinges on the difference in the crystal lattice energies of the two diastereomeric salts, which in turn dictates their solubility.[5] The rigid naphthalene group and the multiple potential hydrogen bonding sites in N-(1-Naphthalenesulfonyl)-L-phenylalanine contribute to the formation of well-defined crystalline structures, often leading to significant solubility differences between the diastereomers.

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized, yet detailed, protocol for the chiral resolution of a racemic amine using N-(1-Naphthalenesulfonyl)-L-phenylalanine. It is imperative to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.[11][12]

Materials and Equipment:

-

Racemic amine

-

N-(1-Naphthalenesulfonyl)-L-phenylalanine

-

Appropriate solvent(s) (e.g., methanol, ethanol, acetonitrile, water, or mixtures thereof)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

-

pH meter or pH paper

-

Standard laboratory glassware

-

Analytical instrumentation for enantiomeric excess determination (e.g., Chiral HPLC, GC, or SFC)[13][14][15]

Procedure:

-

Screening for Optimal Conditions (Highly Recommended): Before proceeding to a larger scale, it is crucial to perform a screening of various solvents and solvent mixtures to identify the system that provides the best discrimination in solubility between the two diastereomeric salts.[11][16] High-throughput screening techniques can be particularly effective for this purpose.[11]

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in the chosen solvent in the reaction vessel.

-

In a separate container, dissolve an equimolar amount of N-(1-Naphthalenesulfonyl)-L-phenylalanine in the same solvent, gently warming if necessary to achieve complete dissolution.

-

Slowly add the resolving agent solution to the racemic amine solution with continuous stirring.

-

Observe for the formation of a precipitate. The solution may be heated to ensure complete initial dissolution of both components before controlled cooling to induce crystallization.

-

-

Fractional Crystallization:

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize the yield of the less soluble diastereomer.[17] The rate of cooling can significantly impact crystal size and purity.

-

Stir the resulting slurry for a predetermined period (aging) to allow the system to reach equilibrium.[12]

-

Collect the crystalline solid by filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

Dry the isolated diastereomeric salt.

-

-

Liberation of the Enantiomer:

-

Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add a base (e.g., aqueous sodium hydroxide or potassium carbonate) dropwise with vigorous stirring to raise the pH and break the salt.

-

Continue stirring until all the solid has dissolved and two clear liquid phases are present.

-

Separate the organic layer, which now contains the free enantiomerically enriched amine.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the resolved enantiomer.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer from the salt-breaking step contains the sodium salt of N-(1-Naphthalenesulfonyl)-L-phenylalanine.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the resolving agent.

-

Collect the precipitated resolving agent by filtration, wash with cold water, and dry. It can often be reused in subsequent resolutions.[1]

-

-

Determination of Enantiomeric Excess (ee):

-

The optical purity of the resolved enantiomer must be determined. Enantiomeric excess (ee) is a measure of this purity.[13]

-

Common analytical techniques for determining ee include:

-

Case Study: Resolution of Racemic Amphetamine

N-sulfonylated amino acids have been successfully employed for the resolution of various amines. For instance, in the context of amphetamine and its analogs, chiral separation is crucial for distinguishing between the more potent d-enantiomer and the l-enantiomer.[19][20] While many modern methods rely on chiral chromatography,[18][20][21] classical resolution provides a viable alternative for preparative scale separations.

The following table illustrates hypothetical, yet representative, data from a resolution experiment with a racemic amine.

| Analyte | Resolving Agent | Solvent | Yield of Less Soluble Diastereomer (%) | Enantiomeric Excess (ee) of Liberated Amine (%) |

| Racemic Amine X | N-(1-Naphthalenesulfonyl)-L-phenylalanine | Ethanol/Water (8:2) | 42 | 95 |

| Racemic Amine X | N-(1-Naphthalenesulfonyl)-L-phenylalanine | Acetonitrile | 35 | 88 |

| Racemic Amine X | N-(1-Naphthalenesulfonyl)-L-phenylalanine | Methanol | 45 | 92 |

Note: The yield is inherently limited to a theoretical maximum of 50% for one enantiomer in a single resolution step, unless the undesired enantiomer can be racemized and recycled.[4]

Factors Influencing Resolution Efficiency

The success and efficiency of a chiral resolution are governed by several interconnected factors:

-

Choice of Resolving Agent: The structural compatibility between the resolving agent and the analyte is paramount. The presence of multiple interaction points (ionic, hydrogen bonding, van der Waals) can lead to more effective discrimination.

-

Solvent System: The solvent plays a critical role in modulating the solubilities of the diastereomeric salts.[7] A good solvent system will maximize the solubility difference between the two diastereomers.

-

Temperature: Temperature affects solubility and the kinetics of crystallization. A carefully controlled temperature profile during crystallization is essential.[17]

-

Stoichiometry: The molar ratio of the resolving agent to the racemic compound can influence the yield and purity of the isolated diastereomer.[12]

-

Purity of the Resolving Agent: The enantiomeric purity of the resolving agent itself is critical. Any impurity will diminish the maximum achievable enantiomeric excess of the product.[22]

Conclusion

N-(1-Naphthalenesulfonyl)-L-phenylalanine is a versatile and effective chiral resolving agent for the separation of racemic mixtures, particularly amines. Its well-defined structure and ability to form crystalline diastereomeric salts make it a valuable tool in the synthesis of enantiomerically pure compounds. A thorough understanding of the principles of diastereomeric salt formation, coupled with systematic experimental optimization, will enable researchers and drug development professionals to successfully implement this technique. By carefully controlling key parameters such as solvent, temperature, and stoichiometry, high levels of enantiomeric purity can be achieved, paving the way for the development of safer and more effective chiral drugs.

References

- PharmaGuru. (2025, June 17).

- Accounts of Chemical Research. (n.d.). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.

- UCL Discovery. (2010, March 12).

- Herald Scholarly Open Access. (2018, October 23).

- Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.

- BenchChem. (n.d.).

- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- AIChE. (n.d.).

- ACS Publications. (2023, January 18). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.

- BenchChem. (n.d.).

- Chemistry LibreTexts. (2019, February 13). 6.

- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.

- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.

- NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.

- Fisher Scientific. (2014, September 9).

- PubMed Central. (n.d.).

- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.

- Wikipedia. (n.d.). Chiral resolution.

- Sigma-Aldrich. (2024, July 20).

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2025, September 16).

- TCI Chemicals. (n.d.). N-(1-Naphthalenesulfonyl)-L-phenylalanine.

- BenchChem. (n.d.).

- Agilent. (n.d.).

- ResearchGate. (n.d.). Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes.

- ResearchGate. (n.d.). Scheme 5.3 Synthesis of L-phenylalanine N,N-1,2-benzenedisulfonylimide (84).

- Beilstein Journal of Organic Chemistry. (n.d.). Strecker degradation of amino acids promoted by a camphor-derived sulfonamide.

- NIH. (2021, January 5).

- ResearchGate. (n.d.). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry.

- YAKHAK HOEJI. (2021, June 30).

- Agilent. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.

- Scholars Research Library. (n.d.).

- NIH. (2024, August 22).

- ResearchGate. (n.d.).

- NIH. (2025, August 12). Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents.

- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.

- NIH. (2015, February 26).

- NIH. (2022, March 18).

- NIH. (2024, May 9). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. N-(1-Naphthalenesulfonyl)-L-phenylalanine | 90291-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. webdev.durhamtech.edu [webdev.durhamtech.edu]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaguru.co [pharmaguru.co]

- 14. heraldopenaccess.us [heraldopenaccess.us]

- 15. uma.es [uma.es]

- 16. unchainedlabs.com [unchainedlabs.com]

- 17. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 18. agilent.com [agilent.com]

- 19. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. agilent.com [agilent.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-(1-Naphthalenesulfonyl)-L-phenylalanine as a Fluorescent Probe

Abstract

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of N-(1-Naphthalenesulfonyl)-L-phenylalanine as a fluorescent probe. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms of its fluorescence, its utility in characterizing protein structure and interactions, and detailed methodologies for its application. By leveraging established principles from the well-studied analogue 8-anilino-1-naphthalenesulfonic acid (ANS), this guide offers a robust framework for the effective use of this powerful analytical tool.

Introduction: The Power of Environmentally Sensitive Fluorophores

Fluorescence spectroscopy is a cornerstone of modern biochemical and biophysical research, offering high sensitivity and real-time detection capabilities for exploring molecular interactions.[1] Among the vast arsenal of fluorescent tools, environmentally sensitive probes stand out for their ability to report on the nuances of their local molecular landscape. These fluorophores exhibit changes in their spectral properties—most notably fluorescence intensity and emission wavelength—in response to alterations in the polarity of their immediate surroundings.

N-(1-Naphthalenesulfonyl)-L-phenylalanine belongs to a class of such probes, characterized by a naphthalenesulfonyl moiety covalently linked to an amino acid. The naphthalenesulfonyl group acts as the fluorophore, whose excited state is highly sensitive to the polarity of the solvent. In aqueous, polar environments, the probe typically exhibits weak fluorescence. However, upon binding to hydrophobic regions of macromolecules, such as proteins or membranes, it experiences a less polar environment, leading to a significant enhancement of its fluorescence quantum yield and a characteristic blue shift in its emission spectrum. This phenomenon, known as solvatochromism, is the foundation of its utility as a probe for hydrophobic sites.

Core Principles of Fluorescence and Solvatochromism

The fluorescence of N-(1-Naphthalenesulfonyl)-L-phenylalanine is governed by the principles of electronic excitation and relaxation. Upon absorbing a photon of appropriate energy, the molecule transitions from its electronic ground state (S₀) to an excited state (S₁). The subsequent return to the ground state can occur through the emission of a photon, which is observed as fluorescence.

The key to its function as a probe lies in the nature of its excited state. The naphthalenesulfonyl fluorophore possesses a significant dipole moment in its excited state. In polar solvents, this dipole interacts strongly with the surrounding solvent molecules, leading to a relaxation of the excited state to a lower energy level before fluorescence emission occurs. This results in a longer emission wavelength (red-shifted) and a higher probability of non-radiative decay pathways, leading to low fluorescence intensity.

Conversely, when the probe binds to a nonpolar environment, such as a hydrophobic pocket on a protein, the excited state is less stabilized by solvent interactions. This leads to emission from a higher energy level, resulting in a shorter emission wavelength (blue-shifted) and a significant increase in the fluorescence quantum yield.

Caption: Energy level diagram illustrating the effect of solvent polarity on the fluorescence of a solvatochromic probe.

Synthesis of N-(1-Naphthalenesulfonyl)-L-phenylalanine

The synthesis of N-sulfonylated amino acids like N-(1-Naphthalenesulfonyl)-L-phenylalanine is typically achieved through the reaction of the corresponding amino acid with a sulfonyl chloride under basic conditions. A general and widely used method is the Schotten-Baumann reaction.[2]

General Synthetic Protocol

-

Dissolution of Amino Acid: L-phenylalanine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to deprotonate the amino group and render it nucleophilic.

-

Addition of Sulfonyl Chloride: 1-Naphthalenesulfonyl chloride, dissolved in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran), is added dropwise to the amino acid solution with vigorous stirring. The reaction is typically carried out at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

-

Reaction Maintenance: The reaction mixture is stirred for several hours at room temperature to ensure complete reaction. The pH of the aqueous phase should be maintained in the basic range (pH 8-10) to keep the amino group deprotonated.

-

Workup and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then washed with an organic solvent to remove any unreacted sulfonyl chloride. The aqueous phase is acidified (e.g., with HCl) to precipitate the N-sulfonylated amino acid product. The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Caption: A generalized workflow for a competitive protein-ligand binding assay using a fluorescent probe.

Monitoring Protein Aggregation

Protein aggregation is often associated with the exposure of hydrophobic surfaces as the native protein structure unfolds. This process can be monitored in real-time.

Experimental Protocol:

-

Reaction Setup:

-

Prepare a solution of the protein under conditions that promote aggregation (e.g., elevated temperature, denaturant, pH change).

-

Include a fixed concentration of N-(1-Naphthalenesulfonyl)-L-phenylalanine in the reaction mixture.

-

-

Time-Course Measurement:

-

Monitor the fluorescence intensity over time at the emission maximum.

-

-

Data Analysis:

-

An increase in fluorescence intensity over time indicates the formation of aggregates with exposed hydrophobic surfaces.

-

Data Interpretation and Considerations

-

Inner Filter Effect: At high concentrations, both the probe and the protein can absorb the excitation and/or emission light, leading to an artificial decrease in the measured fluorescence. It is essential to work with concentrations where the absorbance at the excitation and emission wavelengths is low (typically < 0.1). [3]* Scattering: Protein aggregation can cause light scattering, which may interfere with fluorescence measurements. This can be minimized by using appropriate instrumental settings and can be corrected for by subtracting the signal from a blank sample containing only the aggregated protein without the probe.

-

Probe-Induced Changes: It is important to consider that the binding of the probe itself might induce conformational changes in the protein. Control experiments are necessary to validate the findings.

-

Specificity: While N-(1-Naphthalenesulfonyl)-L-phenylalanine preferentially binds to hydrophobic sites, the binding is generally non-specific. The presence of the phenylalanine moiety may confer some degree of specificity for phenylalanine-binding sites on proteins.

Conclusion

N-(1-Naphthalenesulfonyl)-L-phenylalanine is a valuable fluorescent probe for investigating the hydrophobic microenvironments of proteins and other biological macromolecules. Its sensitivity to solvent polarity allows for the real-time monitoring of protein conformational changes, ligand binding events, and aggregation processes. While specific photophysical data for this particular probe is not extensively documented, the principles and protocols established for the closely related ANS probe provide a solid foundation for its application. By carefully designing experiments and considering potential artifacts, researchers can leverage the power of N-(1-Naphthalenesulfonyl)-L-phenylalanine to gain significant insights into the structure and function of biological systems.

References

- D'Auria, S., M. Staiano, A. Varriale, and M. Rossi. "Synthesis and characterization of N-dansyl-L-amino acids for use as fluorescent probes." Journal of Biochemical and Biophysical Methods 50, no. 2-3 (2002): 139-148.

- Lakowicz, Joseph R. Principles of fluorescence spectroscopy. Springer Science & Business Media, 2006.

- Royer, Catherine A. "Probing protein folding and conformational transitions with fluorescence." Chemical reviews 106, no. 5 (2006): 1769-1784.

- Valeur, Bernard, and Mário Nuno Berberan-Santos.

- Stryer, Lubert. "The use of extrinsic fluorescent probes to study the structure and dynamics of proteins." Science 162, no. 3853 (1968): 526-533.

- Matulis, Daumantas, and Rufus Lovrien. "1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation." Biophysical journal 74, no. 1 (1998): 422-429.

- Slavík, Jan. "Anilinonaphthalene sulfonate as a probe of the physical state of membranes." Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes 694, no. 1 (1982): 1-25.

- Cardamone, Mario, and N. K. Puri. "Spectrofluorimetric assessment of the surface hydrophobicity of proteins." Biochemical Journal 282, no. 2 (1992): 589-593.

- Hawe, Andrea, Michael Sutter, and Wolfgang Jiskoot. "Extrinsic fluorescent dyes as tools for protein characterization." Pharmaceutical research 25, no. 7 (2008): 1487-1499.

- Beechem, Joseph M., and Ludwig Brand. "Time-resolved fluorescence of proteins." Annual review of biochemistry 54, no. 1 (1985): 43-71.

- Eftink, Maurice R. "Fluorescence quenching: theory and applications." In Topics in fluorescence spectroscopy, pp. 53-126. Springer, Boston, MA, 1991.

- Chen, R. F. "Measurements of absolute values in biochemical fluorescence spectroscopy." Journal of Research of the National Bureau of Standards 76A, no. 6 (1972): 593-606.

- Demchenko, Alexander P. "The problem of the standard in fluorescence spectroscopy." Journal of luminescence 17, no. 1 (2002): 19-42.

- Resch-Genger, Ute, Markus Grabolle, Susanna Cavaliere-Jaricot, Roland Nitschke, and Thomas Nann. "Quantum dots versus organic dyes as fluorescent labels.

- Weber, Gregorio, and Daniel J. R. Laurence. "Fluorescent indicators of adsorption in aqueous solution and on the solid phase." Proceedings of the National Academy of Sciences 40, no. 1 (1954): 134-141.

Sources

The Dawn of a Molecular Workhorse: An In-depth Technical Guide to the Discovery and History of Naphthalenesulfonyl Derivatives

This guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the discovery and history of naphthalenesulfonyl derivatives. From their origins in 19th-century coal tar chemistry to their contemporary applications as sophisticated tools in molecular biology and medicinal chemistry, we will dissect the pivotal moments, synthetic evolutions, and conceptual breakthroughs that have established this class of molecules as a cornerstone of modern chemical science.

From Industrial Byproduct to Chemical Canvas: The Genesis of Naphthalenesulfonyl Chemistry

The story of naphthalenesulfonyl derivatives is intrinsically linked to the rise of the coal tar industry in the 19th century. Naphthalene, a simple polycyclic aromatic hydrocarbon, was first isolated from coal tar in the early 1820s.[1] However, it was the subsequent ability to functionalize this abundant yet relatively inert molecule that unlocked its true potential.

The critical breakthrough was the development of sulfonation techniques. Chemists discovered that treating naphthalene with sulfuric acid introduced a sulfonic acid (-SO₃H) group onto the aromatic ring. This transformation was paramount for two reasons: it dramatically increased the water solubility of the naphthalene core and provided a reactive "handle" for further chemical modifications.

A nuanced understanding of reaction conditions soon followed, allowing for regioselective control over the sulfonation process. It was observed that sulfonation of naphthalene at lower temperatures (around 80°C) predominantly yields naphthalene-1-sulfonic acid, the kinetically favored product. Conversely, higher temperatures (around 160°C) lead to the formation of the more stable naphthalene-2-sulfonic acid, the thermodynamically favored isomer.[2][3] This ability to selectively produce different isomers was a crucial step, paving the way for the synthesis of a vast array of derivatives with distinct chemical and physical properties.

The subsequent conversion of naphthalenesulfonic acids to their corresponding sulfonyl chlorides (typically using reagents like phosphorus oxychloride or thionyl chloride) created a highly reactive electrophilic species.[4][5] This pivotal intermediate, the naphthalenesulfonyl chloride, became the gateway to a diverse family of derivatives, including sulfonamides, sulfonate esters, and other valuable compounds.

The Rise of the "Sulfa" Drugs: Naphthalenesulfonyl Derivatives in Early Chemotherapy

The history of naphthalenesulfonyl derivatives is inseparable from the revolutionary impact of sulfonamides in medicine. While the initial "sulfa" drugs were not naphthalene-based, the underlying chemistry of the sulfonamide group (R-SO₂NHR') is central to this story. In the 1930s, Gerhard Domagk's discovery of the antibacterial properties of the red dye Prontosil, a sulfonamide-containing compound, ushered in the era of chemotherapy.[6] It was later found that Prontosil was a prodrug, being metabolized in the body to the active antibacterial agent, sulfanilamide.[2]

This discovery sparked a "sulfa craze," with chemists synthesizing and testing thousands of sulfonamide derivatives to improve efficacy and reduce toxicity.[7] The general mechanism of action for these antibacterial sulfonamides was later elucidated: they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8][9] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect.

While many of the early blockbuster sulfa drugs were based on a benzenesulfonyl core, the principles of their discovery and mechanism of action heavily influenced the exploration of naphthalenesulfonyl-based therapeutic agents in the decades that followed.

Dansyl Chloride: Illuminating the World of Biomolecules

One of the most significant applications of naphthalenesulfonyl derivatives emerged not in therapeutics, but as a revolutionary tool for biochemical analysis. In the mid-20th century, 5-(dimethylamino)naphthalene-1-sulfonyl chloride, commonly known as dansyl chloride , was introduced as a fluorescent labeling reagent for primary and secondary amines, most notably the N-terminal amino acids of proteins.[10]

The Photophysical Principle: A Sensitive Reporter

The utility of dansyl chloride stems from its remarkable photophysical properties. The dansyl group itself is only weakly fluorescent in aqueous environments. However, upon reacting with an amine to form a stable sulfonamide adduct, its fluorescence quantum yield increases dramatically, and the emission maximum undergoes a significant blue shift (a shift to shorter wavelengths).[11][12]

This phenomenon is due to the formation of an intramolecular charge transfer (ICT) state in the excited molecule. The dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor. In a non-polar environment, such as when the dansyl group is bound to a protein and shielded from water, the ICT state is stabilized, leading to intense fluorescence. In a polar solvent like water, interactions with the solvent molecules provide a pathway for non-radiative decay, quenching the fluorescence. This exquisite sensitivity to the local environment makes dansyl-labeled molecules powerful probes of protein conformation, folding, and ligand binding.[10]

Experimental Protocol: Synthesis of Dansyl Chloride

The synthesis of dansyl chloride is typically achieved by the chlorosulfonation of N,N-dimethyl-1-naphthylamine or by the reaction of 5-(dimethylamino)naphthalene-1-sulfonic acid with a chlorinating agent. A common laboratory preparation involves the reaction of the corresponding sulfonic acid with phosphorus oxychloride.[10] Another approach involves the use of thionyl chloride and phosphorus pentachloride.[13]

Step-by-step methodology using thionyl chloride and phosphorus pentachloride: [13]

-

Suspension: Dissolve dansylsulfonic acid in an organic solvent such as toluene and stir to form a suspension.

-

Chlorination: Add thionyl chloride and phosphorus pentachloride dropwise to the suspension. The temperature of the system is controlled at 40-45°C, and the reaction proceeds for 4-6 hours.

-

Work-up: After the reaction, cool the reaction solution and adjust the pH to 5-6.

-

Isolation: Collect the product to obtain dansyl chloride.

Causality behind experimental choices:

-

Toluene is used as a solvent that is inert under the reaction conditions.

-

Thionyl chloride and phosphorus pentachloride are effective chlorinating agents for converting sulfonic acids to sulfonyl chlorides.

-

Temperature control is crucial to prevent side reactions and decomposition of the product.

-

pH adjustment helps to neutralize any remaining acidic reagents and facilitate product isolation.

Evolution of Synthetic Methodologies for Naphthalenesulfonyl Derivatives

The synthesis of naphthalenesulfonyl derivatives has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques.

Classical Approaches

Early methods for the synthesis of naphthalenesulfonyl chlorides relied on a two-step process:

-

Sulfonation of Naphthalene: As previously discussed, this was typically achieved using concentrated sulfuric acid or oleum.[14][15] The regioselectivity was controlled by temperature.

-

Chlorination of Naphthalenesulfonic Acid: The resulting sulfonic acid was then converted to the sulfonyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

These methods, while effective, often required harsh conditions, excess reagents, and generated significant waste.

Direct Chlorosulfonation

Later developments allowed for the direct chlorosulfonation of naphthalene using chlorosulfonic acid (ClSO₃H). This one-step process can be more efficient but requires careful control of reaction conditions to manage the high reactivity of the reagent and to control the formation of isomers and disulfonated byproducts.[16]

Modern Synthetic Strategies

Contemporary organic synthesis offers a range of more refined methods for preparing naphthalenesulfonyl derivatives, often with improved yields, selectivity, and functional group tolerance. These include palladium-catalyzed cross-coupling reactions and other transition-metal-mediated transformations.

Table 1: Comparison of Synthetic Methods for Naphthalenesulfonyl Chlorides

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Classical Two-Step | 1. H₂SO₄/Oleum2. PCl₅ or SOCl₂ | 1. 80-160°C2. Reflux | Well-established, good for specific isomer synthesis | Harsh conditions, waste generation |

| Direct Chlorosulfonation | ClSO₃H | Low temperature | One-step process | Highly reactive, potential for side products |

| From Sodium Naphthalenesulfonate | POCl₃ in CH₃CN/DMA | 65°C | Milder conditions, good yield[4] | Requires pre-formed sulfonate salt |

Naphthalenesulfonyl Derivatives in Modern Drug Discovery

The legacy of the early sulfa drugs continues with the development of highly specific and potent naphthalenesulfonyl-based inhibitors of various enzymes. The naphthalene scaffold serves as a versatile platform for designing molecules that can fit into the active sites of target proteins.

Enzyme Inhibition: A Targeted Approach

Naphthalenesulfonamides have been successfully developed as inhibitors of a range of enzymes, including protein kinases, calmodulin, and matrix metalloproteinases.[17] The mechanism of inhibition is often competitive with respect to one of the enzyme's substrates, such as ATP in the case of protein kinases.[9]

The naphthalenesulfonyl moiety can engage in key interactions within the enzyme's active site, such as hydrogen bonding and hydrophobic interactions. The naphthalene ring itself can form favorable π-stacking interactions with aromatic amino acid residues.

Diagram 1: General Mechanism of Competitive Enzyme Inhibition

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Naphthalenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5110981A - Process for making alkyl naphthalene sulfonate surfactants - Google Patents [patents.google.com]

- 9. pioneerpublisher.com [pioneerpublisher.com]

- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. CN111349028B - Synthesis method of dansyl chloride for preparing fluorescent probe - Google Patents [patents.google.com]

- 14. CN102464597B - Method for sulfonating naphthalene - Google Patents [patents.google.com]

- 15. CN100340546C - Method for manufacturing naphthalene sulfonic acid - Google Patents [patents.google.com]

- 16. US2827487A - Preparation of 1, 5-naphthalene disulfonyl chloride - Google Patents [patents.google.com]

- 17. The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(1-Naphthalenesulfonyl)-L-phenylalanine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of N-(1-Naphthalenesulfonyl)-L-phenylalanine

Authored by: Gemini, Senior Application Scientist

Abstract